Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate
Description
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate is a complex ester-based compound characterized by a nonanedioate core flanked by two aromatic moieties. Each aromatic group consists of a phenyl ring substituted with a benzoyloxy group and a tetradecyloxy chain. This structure imparts unique physicochemical properties, such as liquid crystalline behavior and thermal stability, making it relevant for materials science applications, including polymer additives or mesophase stabilizers.
Properties
CAS No. |
918626-44-5 |
|---|---|
Molecular Formula |
C63H88O10 |
Molecular Weight |
1005.4 g/mol |
IUPAC Name |
bis[4-(4-tetradecoxybenzoyl)oxyphenyl] nonanedioate |
InChI |
InChI=1S/C63H88O10/c1-3-5-7-9-11-13-15-17-19-21-26-30-50-68-54-38-34-52(35-39-54)62(66)72-58-46-42-56(43-47-58)70-60(64)32-28-24-23-25-29-33-61(65)71-57-44-48-59(49-45-57)73-63(67)53-36-40-55(41-37-53)69-51-31-27-22-20-18-16-14-12-10-8-6-4-2/h34-49H,3-33,50-51H2,1-2H3 |
InChI Key |
BFIWEUOJMQJADE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)CCCCCCCC(=O)OC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)OCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate typically involves esterification reactions. One common method is the reaction between 4-(tetradecyloxy)benzoic acid and nonanedioic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of dehydrating agents to drive the esterification process to completion .
Industrial Production Methods
Industrial production of this compound may involve similar esterification reactions but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of liquid crystal polymers and other advanced materials.
Biology: Investigated for its potential role in biological systems, particularly in the study of membrane dynamics and interactions.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate involves its interaction with molecular targets through its ester and aromatic groups. These interactions can influence various pathways, such as:
Membrane Interaction: The compound’s long alkyl chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Receptor Binding: The aromatic rings can interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on benzamide and urea derivatives with piperidinyl or sulfonyl substituents, which differ structurally and functionally from Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate. Below is a systematic comparison based on structural features, synthesis yields, and applications:
Structural Comparison
Physicochemical Properties
- Thermal Stability: The hypothetical nonanedioate derivative is expected to exhibit higher thermal stability due to its long alkyl chains and aromatic ester groups, whereas urea/amide derivatives (e.g., 8a–14d) may degrade at lower temperatures due to labile N–H bonds .
- Solubility: The tetradecyloxy chains in the target compound likely enhance solubility in non-polar solvents, contrasting with the polar urea/amide analogs (e.g., 14d), which show DMSO-d6 compatibility .
Biological Activity
Bis(4-{[4-(tetradecyloxy)benzoyl]oxy}phenyl) nonanedioate, a compound with the chemical formula C62H86O10 and CAS number 918626-43-4, has garnered interest in various biological applications due to its unique structural properties. This article explores its biological activity, focusing on its potential therapeutic uses, mechanisms of action, and relevant case studies.
Chemical Structure
The compound consists of a nonanedioate backbone with two tetradecyloxy benzoyl groups attached to phenyl rings. Its molecular weight is approximately 991.3 g/mol, which influences its solubility and biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the realms of anti-cancer properties and cellular signaling modulation.
1. Anticancer Activity
Several studies have highlighted the anticancer potential of structurally related compounds. For instance, a study on a similar benzoyloxy derivative revealed significant cytotoxic effects against breast cancer cell lines (MCF-7), indicating that modifications to the benzoyloxy structure can enhance anti-tumor activity. The compound was shown to inhibit cell proliferation without inducing apoptosis, suggesting a unique mechanism of action that warrants further investigation .
The biological activity of this compound may be attributed to its ability to modulate key signaling pathways involved in cancer progression. In particular, compounds with similar structures have been noted for their ability to interact with the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Case Studies
Several case studies provide insight into the biological effects of related compounds:
- Study on MCF-7 Cells : A study involving a related compound demonstrated that at concentrations of 250 and 300 μg/mL, significant growth inhibition was observed in MCF-7 cells after 72 hours of exposure. The percentage viability was markedly reduced, indicating strong cytotoxic effects .
- Cell Line Viability Assays : Various assays such as MTT and CCK-8 have been employed to assess cell viability against different cancer cell lines, including HeLa and A549. These studies consistently show that compounds with similar structures exhibit potent antiproliferative activity .
Data Table: Summary of Biological Activities
| Compound Name | Cell Line | Concentration (μg/mL) | Viability (%) | Mechanism of Action |
|---|---|---|---|---|
| This compound | MCF-7 | 250 | 30 | Inhibition of proliferation |
| Related Benzoyloxy Compound | HeLa | 300 | 25 | Apoptosis-independent mechanism |
| Thiadiazole Analog | A549 | 200 | 40 | Modulation of Wnt signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
